3-(5-chloro-1H-indol-3-yl)propan-1-amine
Description
3-(5-Chloro-1H-indol-3-yl)propan-1-amine (CAS: 54298-68-9) is an indole derivative characterized by a propan-1-amine side chain attached to the 3-position of a 5-chloro-substituted indole ring. Its molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 216.69 g/mol (free base) and 245.15 g/mol for its hydrochloride salt (CAS: 295796-40-6) . This compound is commercially available for research purposes, with purity levels exceeding 97% .
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVIXGXFXJLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Alkylation: The 5-chloroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropylamine, in the presence of a base like potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1H-indol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine typically involves the reaction of 5-chloroindole with propan-1-amine under controlled conditions to yield the desired compound. This process may utilize catalysts and inert atmospheres to enhance yield and purity.
Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this structure have demonstrated GI50 values ranging from 29 nM to 78 nM , indicating strong potential as anticancer agents.
- Mechanism of Action : The compound primarily acts as an inhibitor of mutant EGFR/BRAF pathways, crucial in many cancers. Binding interactions involve hydrophobic contacts and halogen bonds with key amino acid residues within the target protein's active site.
Compound GI50 (nM) Cell Line Tested 3a 35 MCF-7 (Breast Cancer) 3b 31 A549 (Lung Cancer) 4a 48 HCT116 (Colon Cancer) 5c 47 HeLa (Cervical Cancer) -
Antimicrobial Activity :
- The compound has also shown promising antimicrobial properties. For instance, derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
Compound MIC (µg/mL) Target Organism 26 ≤0.25 MRSA 32 ≤0.25 MRSA 57 Non-toxic Cryptococcus neoformans
Biological Research
The structural configuration of this compound allows it to interact with various biological targets, making it a valuable compound in biological research:
- Inhibition of Enzymes : The indole ring structure facilitates binding to enzymes involved in cancer cell proliferation or viral replication.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex organic molecules, which can be utilized in developing new materials and chemical processes.
Case Studies
-
Antiproliferative Studies :
- A recent study investigated the antiproliferative effects of several derivatives of this compound against a panel of cancer cell lines. The findings indicated that structural modifications significantly impact biological efficacy, highlighting the importance of structure-activity relationships (SAR).
-
Antimicrobial Efficacy :
- Another study focused on the antibacterial properties of derivatives against MRSA and other pathogens. The results demonstrated that specific modifications could enhance antimicrobial activity, providing insights into potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Halogen-Substituted Indole Derivatives
- 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride (CAS: 1803598-21-1): Substituting chlorine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s smaller size may alter binding affinity in receptor-targeted applications.
1-(5-Chloro-1H-indol-3-yl)propan-2-amine (CAS: 1203-99-2):
A positional isomer with the amine group at the propan-2-position. This structural change modifies the spatial arrangement of the molecule, which could impact interactions with enzymes or receptors compared to the propan-1-amine derivative .
Substituent Variations on the Indole Ring
5-Chloro-2,3-diphenyl-1H-indole (CAS: 21296-93-5, Similarity: 0.91):
The addition of phenyl groups at the 2- and 3-positions increases hydrophobicity and steric hindrance, likely reducing solubility but enhancing affinity for hydrophobic binding pockets .5-Chloro-2,3-dimethyl-1H-indole (CAS: 23746-76-1, Similarity: 0.90):
Methyl groups at the 2- and 3-positions provide electron-donating effects, contrasting with the electron-withdrawing chlorine. This may stabilize the indole ring against oxidation .
Heterocyclic Core Replacements
3-(1H-Imidazol-1-yl)propan-1-amine :
Replacing the indole core with imidazole introduces a smaller, more basic heterocycle. Imidazole’s hydrogen-bonding capacity could enhance interactions with polar targets, such as histamine receptors .3-(Pyrazin-2-yl)propan-1-amine (e.g., OCM-31 and OCM-32):
Pyrazine’s nitrogen-rich aromatic system may confer distinct electronic properties, improving interactions with metal ions or π-π stacking in enzyme inhibitors .
Amine Chain Modifications
- The trifluoromethyl group enhances metabolic stability and lipophilicity .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | Purity | Solubility | Key Feature |
|---|---|---|---|---|
| 3-(5-Chloro-1H-indol-3-yl)propan-1-amine | 216.69 | >97% | Soluble in DMSO | Chlorine enhances reactivity |
| 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl | 228.7 | N/A | Hydrochloride salt | Improved stability |
| 1-(5-Chloro-1H-indol-3-yl)propan-2-amine | 216.69 | N/A | N/A | Altered amine positioning |
Biological Activity
3-(5-Chloro-1H-indol-3-yl)propan-1-amine, also known as 5-chloroindole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C₁₁H₁₃ClN₂, with a molecular weight of approximately 208.69 g/mol. Its unique structure includes a chloro-substituted indole moiety, which enhances its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Preliminary studies suggest it may inhibit cancer cell proliferation, although further investigations are necessary to elucidate the underlying mechanisms and efficacy in various cancer types.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth, which is attributed to its interaction with bacterial cell membranes and metabolic pathways . The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Indole derivatives like this compound have been noted for their antiviral properties. Research has highlighted the potential for these compounds to inhibit viral replication, particularly against influenza and other viral pathogens.
Other Biological Activities
The compound also exhibits a variety of other biological activities, including:
- Antioxidant Activity : Protects cells from oxidative stress.
- Antitubercular Activity : Shows promise in combating tuberculosis.
- Antidiabetic Activity : May influence glucose metabolism and insulin sensitivity.
- Antimalarial Activity : Demonstrated effectiveness against malaria parasites.
- Anticholinesterase Activity : Potential use in treating Alzheimer's disease by inhibiting acetylcholinesterase.
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
Target Interactions
The compound binds with high affinity to multiple receptors involved in cellular signaling pathways. This interaction can lead to alterations in gene expression and modulation of cellular responses, contributing to its anticancer and antimicrobial effects .
Biochemical Pathways
Indole derivatives influence several biochemical pathways, including apoptosis (programmed cell death), cell cycle regulation, and immune response modulation. The specific pathways affected by this compound require further research for comprehensive understanding .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 3-(5-chloro-1H-indol-3-yl)propan-1-amine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves indole ring functionalization followed by propan-1-amine side-chain introduction. A plausible route:
Indole Core Formation : Start with 5-chloroindole derivatives (e.g., via Fischer indole synthesis using 5-chlorophenylhydrazine and a ketone).
Side-Chain Attachment : Use nucleophilic substitution or reductive amination to attach the propan-1-amine group. For example, coupling 5-chloroindole-3-carbaldehyde with propan-1-amine under reducing conditions (e.g., NaBH4 or catalytic hydrogenation).
Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm indole protons (δ 7.2–7.8 ppm), NH2 protons (δ 1.5–2.5 ppm), and amine backbone (δ 2.8–3.5 ppm).
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+ at m/z 223.1 (C11H14ClN2).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use in a fume hood to avoid inhalation.
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture or oxidizing agents.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be explored for this compound in neurotransmitter receptor studies?
Methodological Answer:
- Target Selection : Prioritize receptors with known indoleamine affinity (e.g., serotonin 5-HT2A, trace amine-associated receptors).
- In Silico Docking : Use MOE or AutoDock Vina to model interactions between the compound’s chloro-indole moiety and receptor binding pockets.
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors. Compare potency (EC50) to reference ligands (e.g., serotonin, tryptamine derivatives) .
Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2O) conditions at 40°C for 24 hours.
- LC-MS/MS Analysis : Identify degradation products (e.g., dechlorinated indole or oxidized amine side-chains). Use a Q-TOF mass spectrometer for high-resolution fragmentation patterns.
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. How can in vivo pharmacokinetics be optimized for this compound in rodent models?
Methodological Answer:
- Radiolabeling : Synthesize a 14C- or 3H-labeled analog to track distribution.
- Dosing Routes : Compare intraperitoneal (IP), intravenous (IV), and oral (PO) administration in Sprague-Dawley rats.
- Blood-Brain Barrier (BBB) Penetration : Measure brain-to-plasma ratio (Kp) via LC-MS/MS. If Kp < 0.3, consider prodrug strategies (e.g., esterification of the amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
